

Introduction: The Criticality of a Fundamental Physical Constant

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromophenylhydrazine**

Cat. No.: **B091577**

[Get Quote](#)

2-Bromophenylhydrazine hydrochloride (CAS No: 50709-33-6) is a pivotal reagent in the landscape of modern organic synthesis.^{[1][2][3]} As a substituted hydrazine, its primary utility lies in its role as a precursor for the construction of complex heterocyclic scaffolds, most notably in the Fischer indole synthesis—a cornerstone reaction for the development of pharmaceutical agents, including the triptan class of antimigraine drugs.^{[4][5]}

In the rigorous environment of drug development and fine chemical synthesis, the purity and identity of starting materials are paramount. The melting point of a crystalline solid is one of the most fundamental and informative physical properties, serving as a rapid and effective indicator of both identity and purity.^[6] A sharp, well-defined melting point is traditionally a hallmark of a pure substance, while a depressed and broad melting range often signifies the presence of impurities.^{[7][8]}

This guide provides a comprehensive analysis of the melting point of **2-Bromophenylhydrazine** hydrochloride. It moves beyond a simple statement of value to explore the scientific principles governing its determination, the reasons for variability in reported data, and a robust protocol for its accurate measurement. This document is intended to equip researchers with the expertise to confidently assess the quality of this crucial reagent, ensuring the integrity and reproducibility of their synthetic endeavors.

Section 1: Physicochemical and Thermal Properties

A review of commercial and literature sources reveals a notable variability in the reported melting point of **2-Bromophenylhydrazine** hydrochloride. This is not an anomaly but rather an

important data point that speaks to the compound's chemical nature and the factors influencing its thermal behavior.

Property	Value	Source(s)
CAS Number	50709-33-6	[1] [3] [9]
Molecular Formula	C ₆ H ₈ BrClN ₂	[3] [9] [10]
Molecular Weight	223.50 g/mol	[10]
Appearance	White to light yellow or light orange crystal powder	[1] [2] [3]
Solubility	Slightly soluble in Methanol	[1] [2] [3]
Hygroscopicity	Hygroscopic	[1] [3]
Reported Melting Point	189 °C (dec.)	[1] [2] [3] [11]
	185 °C (dec.)	
	227-231 °C (dec.)	
	220-230 °C (dec.)	
	264 °C (dec.)	

The abbreviation "(dec.)" indicates that the compound decomposes at or near its melting point.

The significant range in these reported values, from 185 °C to as high as 264 °C, necessitates a deeper scientific analysis. The most frequently cited value is approximately 189 °C, often with the critical qualifier of decomposition. This suggests that the process of melting is concurrent with chemical breakdown, a factor that profoundly impacts the measurement and its interpretation.

Section 2: Causality of Melting Point Variability

Understanding the discrepancies in the literature is key to proper quality assessment. The observed melting point is not merely an intrinsic constant but is highly sensitive to several extrinsic and intrinsic factors.

The Impact of Impurities (Melting Point Depression)

The foundational principle of melting point analysis for purity is melting point depression. A pure, crystalline solid has a highly ordered, three-dimensional lattice structure. The energy required to overcome the intermolecular forces (e.g., ionic forces, hydrogen bonds, van der Waals forces) holding this lattice together is consistent, resulting in a sharp, well-defined melting point.[\[6\]](#)[\[12\]](#)[\[13\]](#)

Impurities introduce defects into this crystal lattice.[\[7\]](#) These disruptions weaken the overall intermolecular forces, meaning less thermal energy is required to transition the substance from a solid to a liquid. This results in two observable phenomena:

- A Lower Melting Point: The melting process begins at a temperature lower than that of the pure substance.
- A Broader Melting Range: The melting occurs over a wider temperature range as different regions of the crystal, with varying impurity concentrations, melt at slightly different temperatures.[\[7\]](#)[\[8\]](#)[\[14\]](#)

For **2-Bromophenylhydrazine** hydrochloride, impurities could arise from the synthesis, such as unreacted 2-bromoaniline, side-products from the diazotization and reduction steps, or residual solvents.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

The Role of Decomposition

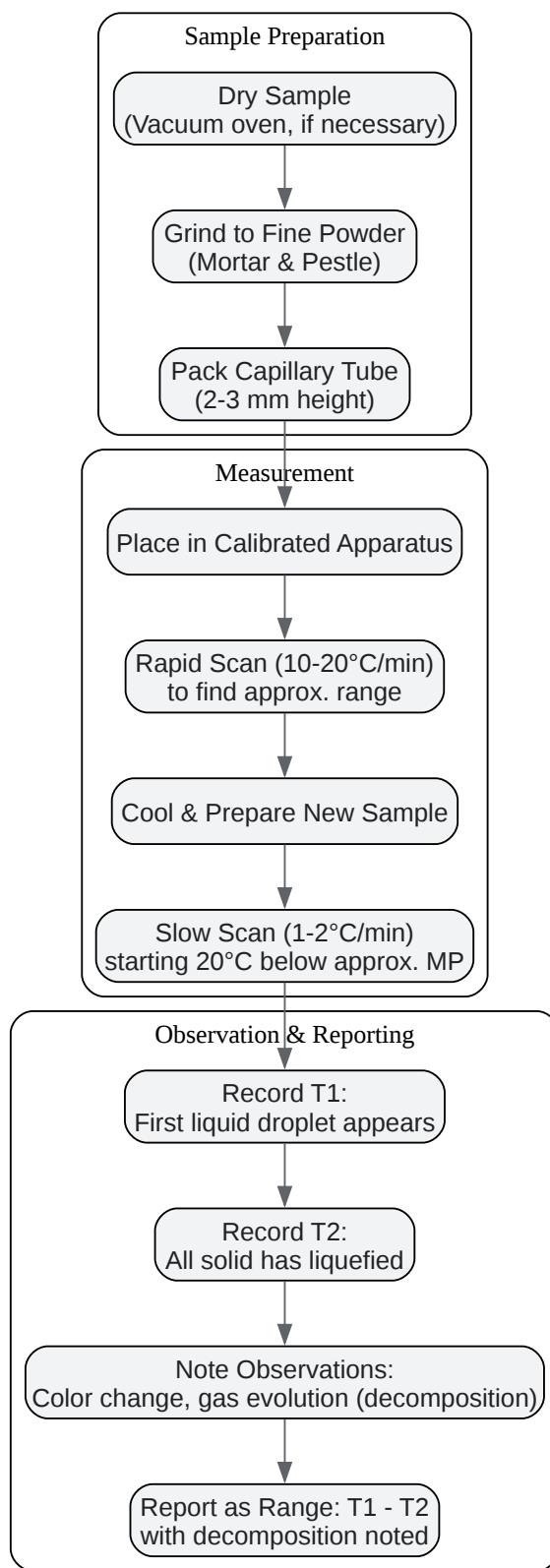
Multiple sources explicitly state that **2-Bromophenylhydrazine** hydrochloride decomposes at its melting point.[\[1\]](#)[\[2\]](#) This is a crucial distinction from simple melting. As the compound is heated, it undergoes a chemical breakdown. The products of this decomposition are, by definition, impurities. These newly formed impurities then cause a melting point depression in the remaining, unmelted material.

This creates a self-perpetuating cycle where heating leads to decomposition, which in turn lowers and broadens the melting range, making an accurate determination difficult. The observed "melting point" is, therefore, more accurately a "decomposition range." The rate of heating becomes an especially critical experimental parameter in such cases.

Hygroscopicity and Hydrate Formation

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.^{[1][3]} The absorbed water can act as an impurity, leading to melting point depression. Furthermore, some suppliers have historically referred to the compound as a hydrate, implying the presence of water molecules incorporated into the crystal lattice (water of crystallization).^[9] While some vendors now avoid this nomenclature to reduce confusion, the potential for water to be present is a significant factor. The melting point of a hydrated form of a compound will be distinctly different from its anhydrous form.

Experimental Technique and Parameters


The method used to determine the melting point can significantly influence the result.

- Heating Rate: A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block.^[19] This can cause the temperature of the heating block to "overshoot" the true melting point of the sample, resulting in an artificially high and broad reading. A slow rate of 1-2 °C per minute is essential for accuracy, especially for a decomposing sample.^[8]
- Sample Preparation: The sample must be finely powdered and tightly packed into the capillary tube to ensure uniform heat transfer.^[8] Air pockets can lead to uneven heating and inaccurate results.^[8]
- Apparatus Calibration: The accuracy of the thermometer and melting point apparatus is fundamental. Regular calibration with known standards is a prerequisite for trustworthy measurements.

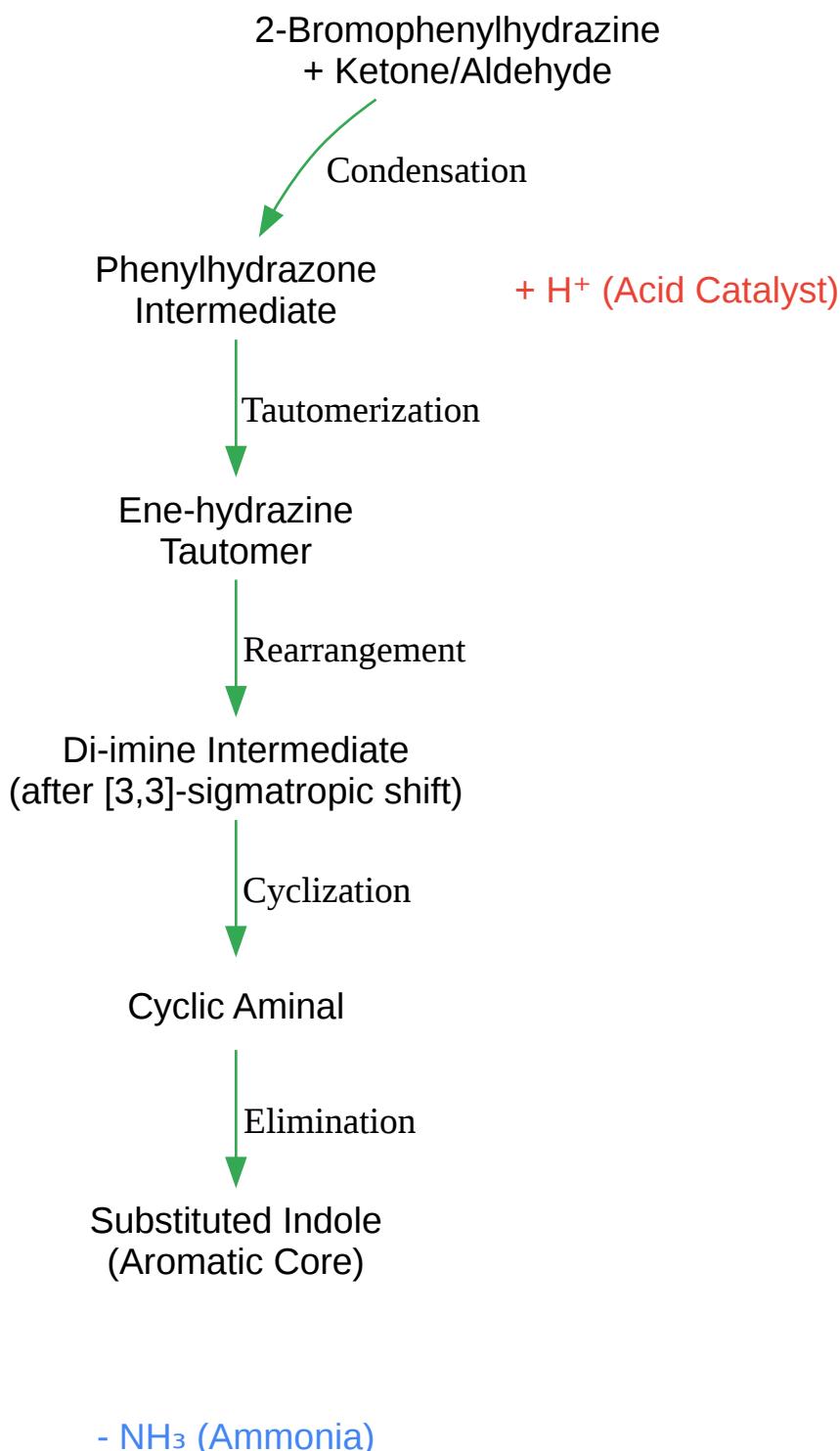
Section 3: Protocol for Accurate Melting Point Determination

To obtain a reliable and reproducible melting point (or decomposition range) for **2-Bromophenylhydrazine** hydrochloride, a systematic and meticulous approach is required. The following protocol is based on the capillary method, which is standard in most organic chemistry laboratories.^{[19][20]}

Workflow for Reliable Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.


Step-by-Step Methodology

- Sample Preparation:
 - Drying: Due to its hygroscopic nature, ensure the sample is thoroughly dry. If necessary, dry a small amount in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours.
 - Grinding: Place a small amount of the dry sample on a watch glass or in a mortar. Use a spatula or pestle to crush the crystals into a fine, uniform powder. This prevents air pockets and ensures efficient heat transfer.[8]
 - Packing: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
- Preliminary (Rapid) Measurement:
 - Place the packed capillary into the melting point apparatus.
 - Set a rapid heating rate (10-20 °C per minute).[8]
 - Observe the sample and note the approximate temperature at which it melts. This value is not accurate but provides a target for the precise measurement.
- Accurate Measurement:
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.
 - Use a fresh, newly packed capillary tube for the accurate measurement.
 - Set the heating rate to a slow, controlled 1-2 °C per minute.[8]
 - Observe the sample carefully through the magnifying lens.
- Data Recording and Interpretation:

- Record T_1 : The temperature at which the very first droplet of liquid becomes visible.
- Record T_2 : The temperature at which the last solid particle melts completely.
- Note Decomposition: Carefully observe and record any changes in appearance, such as darkening, charring, or the evolution of gas bubbles, which are clear indicators of decomposition.
- Report the Result: The melting point should be reported as the range from T_1 to T_2 . For this specific compound, the report must include the observation of decomposition (e.g., "Melting Range: 188-191 °C (dec.)"). A sharp range (≤ 2 °C) is indicative of high purity.

Section 4: Application Context - The Fischer Indole Synthesis

The purity of **2-Bromophenylhydrazine** hydrochloride, as validated by its melting point, is of paramount importance for its application in the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone (formed *in situ* from the phenylhydrazine and a ketone or aldehyde) to produce an indole core.[\[4\]](#)[\[21\]](#)[\[22\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Why Purity Matters:

- Yield: Impurities in the starting hydrazine can react with the carbonyl compound or the acid catalyst, leading to undesired side products and lowering the yield of the target indole.
- Reaction Profile: The reaction mechanism is sensitive to the acid concentration and reaction conditions.^[5] Impurities can interfere with the delicate balance required for the key^{[12][12]}-sigmatropic rearrangement step.
- Downstream Purification: The formation of side products complicates the purification of the final indole, increasing costs and time in a drug development workflow.

By ensuring the high purity of **2-Bromophenylhydrazine** hydrochloride, confirmed by a sharp melting/decomposition range, a researcher can proceed with greater confidence in achieving a clean and efficient Fischer indole synthesis.

Section 5: Safety and Handling

As a laboratory reagent, **2-Bromophenylhydrazine** hydrochloride must be handled with appropriate care. Safety Data Sheets (SDS) indicate several hazards.^{[23][24][25][26]}

- Hazards:
 - Causes severe skin burns and eye damage (Corrosive).^{[10][25]}
 - May be harmful or toxic if swallowed, in contact with skin, or if inhaled.^[24]
 - May cause respiratory irritation.^[24]
- Recommended Precautions:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^[25]
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^{[23][25]}

- Handling: Avoid breathing dust.[25] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[25]
- Storage: Store in a tightly closed container in a cool, dry, dark place under an inert atmosphere.[1][2][3] The compound's hygroscopic nature makes proper storage essential to maintain its integrity.

Conclusion

The melting point of **2-Bromophenylhydrazine** hydrochloride is more than a simple number; it is a comprehensive diagnostic tool. The literature value is best understood as a decomposition range, most commonly cited around 189 °C. The observed variability in this value is scientifically explainable by factors including purity, the presence of moisture, and the experimental technique employed for its measurement. For the research and drug development professional, a meticulously performed melting point determination, resulting in a sharp range with observable decomposition, serves as a reliable validation of material quality. This foundational assessment is a prerequisite for the successful and reproducible synthesis of the valuable indole structures that are this reagent's primary application.

References

- 2-Bromophenylhydrazine** 98 50709-33-6 - Sigma-Aldrich. Sigma-Aldrich.
- 2-Bromophenylhydrazine** hydrochloride - LookChem. LookChem.
- Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy.
- What Affects Melting Point Of Organic Compounds? - Chemistry For Everyone. YouTube.
- What Factors Affect Melting Point? Sciencing.
- 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
- 2-Bromophenylhydrazine** hydrochloride CAS#: 50709-33-6. ChemicalBook.
- 2-Bromophenylhydrazine** hydrochloride - ChemBK. ChemBK.
- 2-Bromophenylhydrazine** Hydrochloride 50709-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. TCI Chemicals.
- 2-Bromophenylhydrazine** hydrochloride | 50709-33-6. ChemicalBook.
- 2-Bromophenylhydrazine** Hydrochloride Hydrate 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific.
- 2-Bromophenylhydrazine** hydrochloride SDS, 50709-33-6 Safety D
- Melting Point Determination: Lab Techniques & Purity Analysis. Studylib.

- Chemical Safety Data Sheet MSDS / SDS - **2-Bromophenylhydrazine** hydrochloride. ChemicalBook.
- **2-Bromophenylhydrazine** hydrochloride | C6H8BrCIN2 | CID 2723912.
- **2-Bromophenylhydrazine** hydrochloride - AK Scientific, Inc. AK Scientific, Inc.
- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
- Determin
- Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry.
- Melting Point | MIT Digital Lab Techniques Manual. YouTube.
- Preparation method of **2-bromophenylhydrazine** hydrochloride.
- Melting point determin
- **2-Bromophenylhydrazine** hydrochloride - Apollo Scientific. Apollo Scientific.
- CN103387514A - Preparation method of **2-bromophenylhydrazine** hydrochloride.
- Fischer indole synthesis - Wikipedia. Wikipedia.
- Fischer Indole Synthesis - J&K Scientific LLC. J&K Scientific.
- **2-Bromophenylhydrazine** Hydrochloride: A Versatile Intermedi
- Fischer Indole Synthesis - Alfa Chemistry. Alfa Chemistry.
- New 3H-Indole Synthesis by Fischer's Method. Part I.
- Preparation method for **2-bromophenylhydrazine**.
- CN101148420A - Preparation method for **2-bromophenylhydrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromophenylhydrazine hydrochloride | lookchem [lookchem.com]
- 2. 2-Bromophenylhydrazine hydrochloride CAS#: 50709-33-6 [m.chemicalbook.com]
- 3. 2-Bromophenylhydrazine hydrochloride | 50709-33-6 [chemicalbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. sciencing.com [sciencing.com]

- 8. youtube.com [youtube.com]
- 9. 2-Bromophenylhydrazine Hydrochloride Hydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. 2-Bromophenylhydrazine hydrochloride | C6H8BrCIN2 | CID 2723912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 13. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation method of 2-bromophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 17. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 19. studylib.net [studylib.net]
- 20. Determination of Melting Point [unacademy.com]
- 21. jk-sci.com [jk-sci.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. echemi.com [echemi.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. aksci.com [aksci.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: The Criticality of a Fundamental Physical Constant]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091577#2-bromophenylhydrazine-hydrochloride-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com